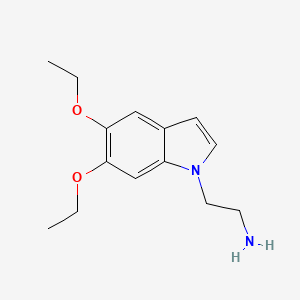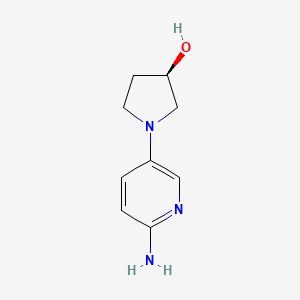
Divinyl dodecanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Divinyl dodecanedioate is an organic compound that belongs to the class of divinyl esters. It is derived from dodecanedioic acid, a dicarboxylic acid with a twelve-carbon chain. This compound is known for its applications in polymer chemistry, particularly in the synthesis of polyesters and biomaterials.
准备方法
Synthetic Routes and Reaction Conditions
Divinyl dodecanedioate can be synthesized through a transvinylation reaction between dodecanedioic acid and vinyl acetate. The reaction typically involves the use of a palladium catalyst, such as palladium(II) acetate, under conventional heating or microwave activation. The reaction conditions include the successive addition of the catalyst to achieve higher yields. For instance, a 65% yield of isolated pure this compound can be obtained after the successive addition of three portions of palladium(II) acetate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of palladium catalysts is preferred due to their lower toxicity compared to mercury-based catalysts. The reaction is carried out in a pressure reactor at high temperatures, often with the assistance of microwave activation to enhance the reaction rate and yield .
化学反应分析
Types of Reactions
Divinyl dodecanedioate undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form corresponding diols or aldehydes.
Reduction: The compound can be reduced to form saturated esters.
Substitution: The vinyl groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can react with the vinyl groups under mild conditions.
Major Products
Oxidation: Formation of diols or aldehydes.
Reduction: Formation of saturated esters.
Substitution: Formation of substituted esters or ethers.
科学研究应用
Divinyl dodecanedioate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters, which are employed in the production of biodegradable plastics and fibers.
Acyl Transfer Reactions: This compound serves as a co-reagent in acyl transfer reactions, facilitating the formation of polymers under mild conditions.
作用机制
The mechanism of action of divinyl dodecanedioate involves the tautomerization of the vinyl alcohol formed during the reaction into acetaldehyde. This tautomerization displaces the reaction equilibrium towards the formation of the polymer. The compound acts as a monomer, participating in polymerization reactions to form polyesters and other polymeric materials .
相似化合物的比较
Similar Compounds
Divinyl adipate: Another divinyl ester derived from adipic acid, used in similar polymerization reactions.
Divinyl succinate: Derived from succinic acid, also used in the synthesis of polyesters.
Divinyl glutarate: Derived from glutaric acid, used in polymer chemistry.
Uniqueness
Divinyl dodecanedioate is unique due to its longer carbon chain compared to other divinyl esters. This longer chain provides distinct physical and chemical properties, such as higher melting and boiling points, making it suitable for specific applications in polymer chemistry and biomaterials .
属性
分子式 |
C16H26O4 |
|---|---|
分子量 |
282.37 g/mol |
IUPAC 名称 |
bis(ethenyl) dodecanedioate |
InChI |
InChI=1S/C16H26O4/c1-3-19-15(17)13-11-9-7-5-6-8-10-12-14-16(18)20-4-2/h3-4H,1-2,5-14H2 |
InChI 键 |
PCKNLONUEZRMLN-UHFFFAOYSA-N |
规范 SMILES |
C=COC(=O)CCCCCCCCCCC(=O)OC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




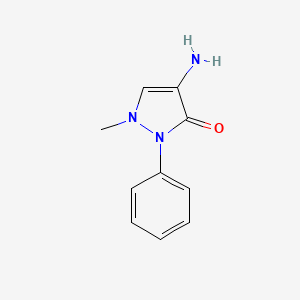
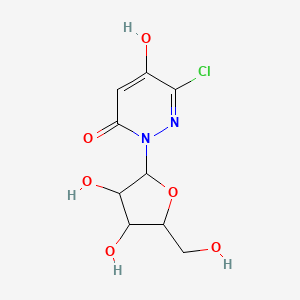
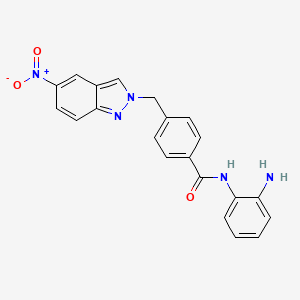
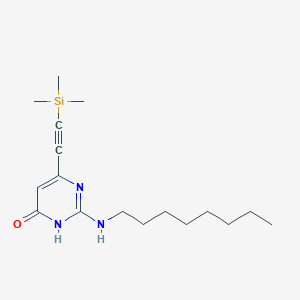
![6-(4-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12923994.png)

![(3S)-N-[(3-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine](/img/structure/B12924015.png)

